thioglycolic acid redox potential and pKa values in aqueous solution
thioglycolic acid redox potential and pKa values in aqueous solution
An In-depth Technical Guide to the Redox Potential and pKa Values of Thioglycolic Acid in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of thioglycolic acid (TGA), also known as mercaptoacetic acid, in aqueous solutions. Focusing on its acid-base and redox characteristics, this document furnishes quantitative data, detailed experimental protocols, and logical diagrams to support research and development applications.
Acid-Base Properties of Thioglycolic Acid
Thioglycolic acid is a diprotic acid, containing both a carboxylic acid and a thiol functional group, each with a distinct dissociation constant (pKa). The carboxylic group is the stronger acid and deprotonates first.
pKa Values
The dissociation of thioglycolic acid in water proceeds in two steps. The first ionization corresponds to the loss of a proton from the carboxylic acid group, while the second corresponds to the deprotonation of the thiol group.[1] The reported pKa values in aqueous solution are summarized below.
| Parameter | Functional Group | pKa Value (at 25°C) | Equilibrium Reaction |
| pKa₁ | Carboxylic Acid | 3.42 - 3.83[1][2][3] | HSCH₂COOH ⇌ HSCH₂COO⁻ + H⁺ |
| pKa₂ | Thiol | 9.3 - 10.23[1][3] | HSCH₂COO⁻ ⇌ ⁻SCH₂COO⁻ + H⁺ |
Note: The range in reported pKa values can be attributed to variations in experimental conditions such as ionic strength and temperature.
The first pKa of approximately 3.8 makes thioglycolic acid a significantly stronger acid than acetic acid (pKa 4.76).[1] At physiological pH (~7.4), the carboxylic acid group will be almost entirely deprotonated, while the thiol group will exist predominantly in its protonated form.
Dissociation Pathway Visualization
The stepwise dissociation of thioglycolic acid is illustrated below.
Caption: Stepwise dissociation pathway of thioglycolic acid in aqueous solution.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a standard method for determining the pKa values of thioglycolic acid.[4][5]
Objective: To determine the pKa values of thioglycolic acid by monitoring pH changes during titration with a strong base.
Materials:
-
Thioglycolic acid (analytical grade)
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Thermostatically controlled reaction vessel
Procedure:
-
Solution Preparation: Prepare a ~0.01 M solution of thioglycolic acid in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[4]
-
Initial pH Adjustment: Acidify the TGA solution to a pH of ~2.0 using 0.1 M HCl to ensure both functional groups are fully protonated.[4]
-
Titration Setup: Place the solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode, ensuring the bulb is submerged but clear of the stir bar. Maintain a constant temperature (e.g., 25°C).
-
Titration: Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH reaches ~12 to ensure the deprotonation of the thiol group is complete.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The curve will show two distinct inflection points corresponding to the two equivalence points.
-
The pKa values are determined from the half-equivalence points. The pH at the volume of NaOH halfway to the first equivalence point is pKa₁. The pH at the volume of NaOH halfway between the first and second equivalence points is pKa₂.
-
Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.
-
Caption: Experimental workflow for determining pKa values via potentiometric titration.
Redox Properties of Thioglycolic Acid
Thioglycolic acid is a potent reducing agent, particularly at higher pH values where the thiolate anion (⁻SCH₂COO⁻) is more prevalent.[1] Its primary redox reaction involves the oxidation of its thiol group to form a disulfide.
Redox Reaction and Potential
The principal redox reaction for thioglycolic acid is its oxidation to dithiodiglycolic acid (DTDGA). This reaction is a two-electron process where two molecules of TGA are linked via a disulfide bond.[1][6]
2 HSCH₂COOH ⇌ (SCH₂COOH)₂ + 2H⁺ + 2e⁻
While a standard redox potential (E°) for this specific half-reaction is not commonly cited in introductory literature, its behavior is well-characterized. The reducing power of TGA is pH-dependent, increasing with pH as the more easily oxidized thiolate species is formed.[7] This property is exploited in applications like permanent hair waving, where TGA is used to reduce disulfide bonds in keratin.[8][9]
| Redox Couple | Oxidized Form | Reduced Form | Reaction Characteristics |
| Dithiodiglycolate / Thioglycolate | (SCH₂COOH)₂ | HSCH₂COOH | Reversible; pH-dependent; TGA acts as a reducing agent.[1][10] |
Thioglycolic acid can reduce metal ions, such as Fe(III) to Fe(II), a property that is utilized in some analytical methods and industrial processes.[1][11]
Redox Pathway Visualization
The reversible oxidation-reduction cycle of thioglycolic acid is depicted below.
Caption: The redox cycle between thioglycolic acid and its oxidized disulfide form.
Experimental Protocol: Characterization of Redox Properties by Iodometric Titration
This protocol describes a method to quantify thioglycolic acid based on its reaction with a standard oxidizing agent, iodine, with potentiometric endpoint detection.[12][13]
Objective: To determine the concentration of thioglycolic acid in a sample by titrating it with iodine in an alkaline medium.
Materials:
-
Thioglycolic acid sample
-
0.1 M Iodine (I₂) solution, standardized
-
Sodium Hydroxide (NaOH) solutions (e.g., 1 M)
-
Potassium Iodide (KI)
-
Potentiometer with a Platinum indicator electrode and a Saturated Calomel reference Electrode (SCE)
-
Magnetic stirrer and stir bar
-
Burette (Class A)
Procedure:
-
Titrant Preparation: Prepare a standard 0.1 M iodine solution by dissolving iodine in a concentrated solution of potassium iodide (to form the soluble I₃⁻ complex) and diluting.
-
Sample Preparation: Dissolve a precisely weighed amount of the thioglycolic acid sample in a suitable volume of an alkaline solution (e.g., 0.1 M NaOH). The alkaline medium ensures the thiol is in its more reactive thiolate form.[12]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the platinum and reference electrodes.
-
Titration: Titrate the sample solution with the standardized iodine solution. The reaction is: 2 HSCH₂COO⁻ + I₂ → ⁻OOCCH₂-S-S-CH₂COO⁻ + 2 I⁻
-
Endpoint Detection: Add the titrant in small increments and record the potential (in mV) after each addition. The endpoint is indicated by a sharp change in potential.
-
Data Analysis:
-
Plot the measured potential versus the volume of iodine solution added.
-
The equivalence point is the point of maximum slope on the titration curve. This can be more accurately determined from a first derivative plot (ΔE/ΔV vs. V).
-
Use the volume of titrant at the equivalence point to calculate the initial concentration of thioglycolic acid in the sample.
-
This method can be adapted to study the kinetics of the redox reaction by monitoring the disappearance of the reactant or appearance of the product over time, for instance, using spectrophotometry.[14]
References
- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thioglycolic acid - Sciencemadness Wiki [sciencemadness.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THIOGLYCOLIC ACID - Ataman Kimya [atamanchemicals.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
